Metreleptin is a synthetic analog of the hormone leptin, which plays a crucial role in regulating energy balance by inhibiting hunger. It is primarily used to treat complications associated with leptin deficiency in patients suffering from lipodystrophy, a condition characterized by abnormal fat distribution and associated metabolic disorders. Metreleptin differs from native human leptin by the addition of a methionine residue at its amino terminus and is produced through recombinant DNA technology in Escherichia coli .
Metreleptin is classified as a biologic drug and falls under the category of protein-based therapies. It is recognized as an orphan drug due to its specific use in treating rare conditions such as congenital generalized lipodystrophy and acquired generalized lipodystrophy. The drug was approved for medical use in the United States in February 2014 and has since been utilized to manage metabolic abnormalities including insulin resistance, hypertriglyceridemia, and diabetes mellitus .
The synthesis of metreleptin involves recombinant DNA technology, where the gene encoding for human leptin is inserted into E. coli bacteria. This method allows for the production of large quantities of the protein. The resultant product is a non-glycosylated polypeptide composed of 147 amino acids, with a molecular weight of approximately 16.15 kilodaltons .
The polypeptide structure includes one disulfide bond between cysteine residues at positions 97 and 147, which is essential for maintaining its functional conformation. The production process includes steps such as fermentation, purification, and formulation into an injectable form .
Metreleptin primarily acts by binding to leptin receptors in peripheral tissues and the central nervous system, influencing metabolic pathways that regulate energy homeostasis. Its mechanism involves several biochemical reactions that modulate insulin sensitivity and appetite regulation.
Upon administration, metreleptin undergoes subcutaneous absorption, with pharmacokinetic studies indicating that peak serum concentrations occur approximately 4 hours post-injection. The elimination half-life ranges from 3.8 to 4.7 hours, with renal clearance identified as the primary route of elimination .
Metreleptin functions as an agonist at leptin receptors, facilitating various metabolic processes:
In rodent models, metreleptin's effects are mediated through transcriptional regulation of metabolic intermediates that influence energy expenditure and fat storage .
Metreleptin is presented as a lyophilized powder that must be reconstituted before administration. Key physical properties include:
The chemical properties include its non-glycosylated nature which affects its pharmacokinetics compared to naturally occurring leptins that may have different glycosylation patterns influencing their biological activity .
Metreleptin's primary application lies in the treatment of metabolic disorders related to leptin deficiency. It has shown efficacy in:
Clinical trials have demonstrated that metreleptin can effectively mitigate some complications associated with severe forms of lipodystrophy, providing a critical therapeutic option for affected individuals .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4